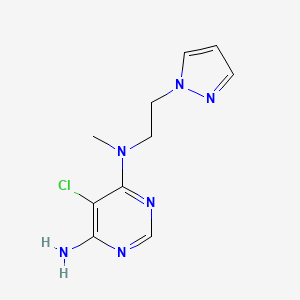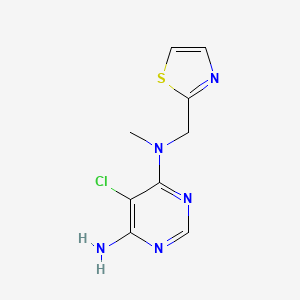![molecular formula C17H22N2O3 B6623681 N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide, commonly known as CB1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as an antagonist to the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. CB1 antagonists have been studied for their potential use in treating obesity, addiction, and several other medical conditions.
作用机制
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. The N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. By blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists can reduce food intake, decrease drug-seeking behavior, and improve mood.
Biochemical and Physiological Effects:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the advantages of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can be used to selectively block the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor. This allows researchers to study the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. One of the limitations of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can have off-target effects on other receptors, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists. One area of research is the development of more selective N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists that have fewer off-target effects. Another area of research is the investigation of the long-term effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist treatment on various physiological processes. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating several medical conditions, including obesity, addiction, and anxiety disorders. Further research is needed to determine the efficacy and safety of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists for these applications.
Conclusion:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. These compounds act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight, decrease drug-seeking behavior, and improve mood. While there are limitations to using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments, they remain a valuable tool for studying the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists, including the development of more selective compounds and the investigation of their potential use in treating various medical conditions.
合成方法
The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist involves the reaction of 4-hydroxybenzamide with cyclohexene-1-carbonyl chloride, followed by the addition of 3-aminopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained as a white solid. The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. One of the most promising applications of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists is in the treatment of obesity. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine.
属性
IUPAC Name |
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-9-7-14(8-10-15)17(22)19-12-4-11-18-16(21)13-5-2-1-3-6-13/h5,7-10,20H,1-4,6,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUWWBTEPJSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)

![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)

![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)